(4-(Butylsulfinyl)phenyl)boronic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

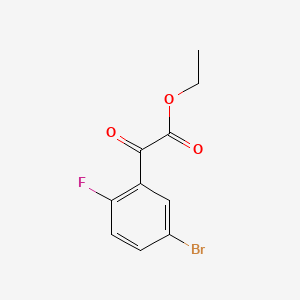

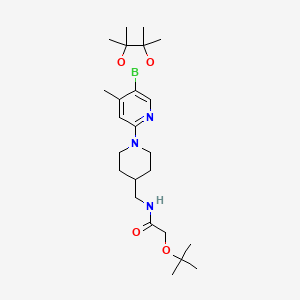

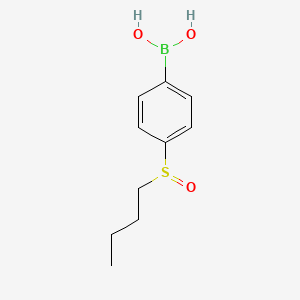

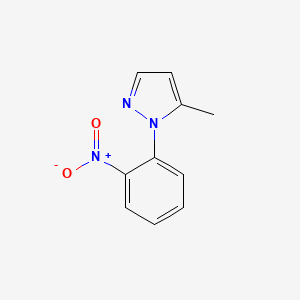

“(4-(Butylsulfinyl)phenyl)boronic acid” is a boronic acid compound with a molecular weight of 226.1 . It has a CAS Number of 1217501-01-3 . The compound is typically stored at room temperature in an inert atmosphere .

Synthesis Analysis

While specific synthesis methods for “(4-(Butylsulfinyl)phenyl)boronic acid” were not found, boronic acids are generally used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . They are also used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Molecular Structure Analysis

The molecular formula of “(4-(Butylsulfinyl)phenyl)boronic acid” is C10H15BO3S .Chemical Reactions Analysis

Boronic acids, including “(4-(Butylsulfinyl)phenyl)boronic acid”, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . They are also used in the Suzuki–Miyaura coupling reaction .Physical And Chemical Properties Analysis

“(4-(Butylsulfinyl)phenyl)boronic acid” is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学研究应用

Optical Modulation in Nanotechnology

(4-(Butylsulfinyl)phenyl)boronic acid, as part of the phenyl boronic acids family, has been utilized in nanotechnology, particularly in optical modulation. A study demonstrated the role of phenyl boronic acids in saccharide recognition and anchoring hydrophilic polymer backbones to hydrophobic surfaces like graphene or carbon nanotubes. This ability to modulate near-infrared fluorescence in response to saccharide binding highlights its potential in nanoscale optical applications (Mu et al., 2012).

Catalysis in Organic Chemistry

In organic chemistry, derivatives of this compound have been applied in asymmetric catalysis. For instance, chiral N-tert-butylsulfinyl vinyl aziridine ligands, derived from (R)-tert-butanesulfinamide, have been used in rhodium-catalyzed asymmetric 1,4-addition of aryl boronic acids to cyclic enones, achieving high yields and enantioselectivities (Chen et al., 2013).

Molecular Structure Studies

The structural characteristics of multifunctional compounds incorporating boronic acid groups have been explored. Research on derivatives of (4-(Butylsulfinyl)phenyl)boronic acid, which include additional functional groups like aminophosphonic acid, offers insights into the structure and potential applications of these compounds in various fields such as medicine and agriculture (Zhang et al., 2017).

Biomedical Applications

In the biomedical field, (4-(Butylsulfinyl)phenyl)boronic acid derivatives have shown potential as antiviral therapeutics. Phenylboronic-acid-modified nanoparticles, a derivative, have been explored for their use against viruses like Hepatitis C, showcasing the therapeutic potential of boronic acid functionalized materials in medicine (Khanal et al., 2013).

Drug Delivery and Diabetes Treatment

The interaction between boronic acids and diols has been leveraged in drug delivery systems, particularly for insulin release in diabetes treatment. Boronic acid-conjugated chitosan nanoparticles have demonstrated promise as a self-regulated insulin delivery system, responding to changes in sugar levels (Siddiqui et al., 2016).

安全和危害

The compound is classified under GHS07 for safety . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

未来方向

While specific future directions for “(4-(Butylsulfinyl)phenyl)boronic acid” were not found, boronic acids in general are increasingly utilized in diverse areas of research . This includes their use in sensing applications, biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

属性

IUPAC Name |

(4-butylsulfinylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO3S/c1-2-3-8-15(14)10-6-4-9(5-7-10)11(12)13/h4-7,12-13H,2-3,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWMUGQRYZIHOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)CCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675227 |

Source

|

| Record name | [4-(Butane-1-sulfinyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Butylsulfinyl)phenyl)boronic acid | |

CAS RN |

1217501-01-3 |

Source

|

| Record name | B-[4-(Butylsulfinyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Butane-1-sulfinyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/structure/B580912.png)